2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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Overview
Description
2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of pyrazine derivatives. These compounds are known for their versatility in pharmacological activities and are widely used in various fields, including pharmaceuticals, perfumeries, and food industries
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for this compound . This method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications across various fields:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological targets.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. In cancer research, it may target pathways related to cell proliferation and apoptosis, while in antibacterial research, it may inhibit bacterial enzymes essential for survival .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can be compared with other similar compounds, such as pyrrolopyrazine derivatives and other pyrazine-based compounds . These compounds share a similar core structure but differ in their substituents and specific chemical properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Other Pyrazine-Based Compounds: Pyrazine derivatives, such as pyrazinamide and glipizide, are known for their pharmacological activities, including anti-tuberculosis and anti-diabetic effects.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H15N3O/c1-17-13-5-3-2-4-11(13)12-8-10-9-14-6-7-16(10)15-12/h2-5,8,14H,6-7,9H2,1H3 |
InChI Key |
RCGJYWHIENWWKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3CCNCC3=C2 |
Origin of Product |
United States |
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